(2-Chlorobenzo[d]oxazol-6-yl)methanol
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Overview
Description
(2-Chlorobenzo[d]oxazol-6-yl)methanol is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms within a fused ring structure. This particular compound is characterized by the presence of a chlorine atom at the 2-position and a hydroxymethyl group at the 6-position of the benzoxazole ring. Benzoxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chlorobenzo[d]oxazol-6-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorophenol with cyanogen bromide to form 2-chlorobenzoxazole, followed by the reduction of the resulting compound to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (2-Chlorobenzo[d]oxazol-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding benzoxazole derivative without the hydroxymethyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed:
- Oxidation of the hydroxymethyl group yields (2-Chlorobenzo[d]oxazol-6-yl)carboxylic acid.
- Reduction of the compound results in 2-chlorobenzoxazole.
- Substitution reactions produce various derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Chlorobenzo[d]oxazol-6-yl)methanol has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex benzoxazole derivatives with potential biological activities.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (2-Chlorobenzo[d]oxazol-6-yl)methanol is not well-documented. benzoxazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed biological activities. Further research is needed to elucidate the precise mechanism of action of this compound.
Comparison with Similar Compounds
(6-Chlorobenzo[d]oxazol-2-yl)methanamine hydrochloride: This compound has a similar structure but with an amine group instead of a hydroxymethyl group.
2-Methoxy-5-chlorobenzo[d]oxazole: This derivative has a methoxy group at the 2-position and a chlorine atom at the 5-position.
2-Ethoxybenzo[d]oxazole: This compound features an ethoxy group at the 2-position.
Comparison: (2-Chlorobenzo[d]oxazol-6-yl)methanol is unique due to the presence of both a chlorine atom and a hydroxymethyl group on the benzoxazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other benzoxazole derivatives. The hydroxymethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Biological Activity
(2-Chlorobenzo[d]oxazol-6-yl)methanol is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a chlorobenzo[d]oxazole moiety linked to a methanol group, this compound has a molecular formula of C10H8ClN2O and a molecular weight of approximately 172.60 g/mol. The presence of the chlorine atom at the second position of the benzo[d]oxazole ring is believed to contribute significantly to its chemical reactivity and biological properties.
Biological Activities
Preliminary studies indicate that this compound may exhibit various biological activities, including:
- Antimicrobial Properties : Similar compounds have shown efficacy against bacterial and fungal strains.
- Antitumor Activity : Research suggests potential in inhibiting cancer cell proliferation, particularly in liver cancer cell lines.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, impacting cytokine production.
The biological activity of this compound is hypothesized to involve interactions with specific biological targets, such as enzymes or receptors. These interactions can lead to inhibition or activation of cellular processes, influencing pathways related to apoptosis and inflammation .
Antitumor Activity
A study evaluating benzoxazole derivatives, including this compound, demonstrated significant apoptotic effects on HepG2 liver cancer cells. The compound exhibited an IC50 value of 3.43 µM against HepG2 cells, indicating potent anti-proliferative activity. Furthermore, it induced apoptosis by increasing levels of caspase-3 and caspase-9 while decreasing Bcl-2 levels, suggesting a mechanism that promotes programmed cell death .
Cytokine Modulation
In another study focusing on inflammatory responses, this compound was shown to inhibit the production of pro-inflammatory cytokines TNF-α and IL-6 significantly. The compound achieved a 90.54% inhibition of TNF-α and 92.19% inhibition of IL-6 at a concentration of 2.43 µM over 24 hours, highlighting its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other structurally related compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
5-Chloro-2-methylbenzo[d]oxazole | Methyl group at position 2 | Exhibits different reactivity due to methyl substitution |
2-Methoxybenzo[d]oxazole | Methoxy group instead of chlorine | Different electronic properties affecting reactivity |
5-Chloro-N-cyclohexylbenzo[d]oxazole | Cyclohexyl substitution at nitrogen | Potentially altered pharmacokinetics due to bulky group |
The above table illustrates how this compound stands out due to its chloromethyl group, which allows for versatile substitution reactions leading to various derivatives tailored for specific applications in medicinal chemistry.
Properties
Molecular Formula |
C8H6ClNO2 |
---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
(2-chloro-1,3-benzoxazol-6-yl)methanol |
InChI |
InChI=1S/C8H6ClNO2/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-3,11H,4H2 |
InChI Key |
NDYRKEHMCYWHAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CO)OC(=N2)Cl |
Origin of Product |
United States |
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